2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole
Overview
Description
2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a cyanomethyl group at the 2-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole can be achieved through several methods. One common approach involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Another method involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of a copper catalyst (Cu2O). This reaction proceeds smoothly and yields 2-trifluoromethyl benzimidazoles in satisfactory to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetonitrile, hexafluoroacetylacetone, and various catalysts such as copper (Cu2O). Reaction conditions typically involve moderate to high temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield various benzimidazole derivatives with different functional groups.
Scientific Research Applications
2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole can be compared with other similar compounds, such as:
2-Trifluoromethylbenzimidazole: Lacks the cyanomethyl group, which can affect its reactivity and applications.
2-Cyanomethylbenzimidazole:
6-Trifluoromethylbenzimidazole: Lacks the cyanomethyl group, affecting its overall reactivity and applications.
The presence of both the cyanomethyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWUJHOYKYNBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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